molecular formula C15H10N2O3 B2472145 3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole CAS No. 338779-72-9

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole

Cat. No.: B2472145
CAS No.: 338779-72-9
M. Wt: 266.256
InChI Key: YEJLRKWXYAJJQQ-JXMROGBWSA-N
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Description

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a nitrophenyl group through an ethenyl linkage. Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole has several scientific research applications:

Preparation Methods

The synthesis of 3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-17(19)12-8-5-11(6-9-12)7-10-15-13-3-1-2-4-14(13)16-20-15/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJLRKWXYAJJQQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(ON=C2C=C1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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